molecular formula C8H15NO2 B3041167 (S)-Cyclobutylmethyl 2-aminopropanoate CAS No. 261909-76-6

(S)-Cyclobutylmethyl 2-aminopropanoate

Cat. No.: B3041167
CAS No.: 261909-76-6
M. Wt: 157.21 g/mol
InChI Key: WHCXJHSQQKXKSX-LURJTMIESA-N
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Description

(S)-Cyclobutylmethyl 2-aminopropanoate is a chiral ester of alanine that serves as a valuable building block in organic synthesis and medicinal chemistry research. The cyclobutylmethyl group is a strategically important motif used to influence the properties of potential drug candidates. Incorporating a cyclobutane ring can introduce conformational restriction, improve metabolic stability, and help direct key pharmacophore groups for optimal interaction with biological targets . This compound is of significant interest for antiviral research. Structurally similar cyclobutyl (S)-2-aminopropanoate derivatives have been developed and patented as key intermediates in the synthesis of potent antiviral prodrugs, demonstrating high activity against viruses such as hepatitis B and HIV . The stereochemistry of the compound is critical for its biological activity and interaction with enzymes. As a research chemical, it provides a versatile scaffold for the discovery and development of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutylmethyl (2S)-2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(9)8(10)11-5-7-3-2-4-7/h6-7H,2-5,9H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCXJHSQQKXKSX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Amino Acid Esters in Modern Synthetic Chemistry

Chiral amino acid esters are fundamental building blocks in the synthesis of a vast array of complex organic molecules, pharmaceuticals, and fine chemicals. researchgate.net Their importance stems from the inherent chirality and bifunctional nature (possessing both an amino and a carboxyl group), which allows them to serve as versatile synthons. In nature, amino acids are the constituents of proteins, and their chemical properties are often dependent on their absolute configuration. nih.govacs.org This principle extends to synthetic chemistry, where the stereochemistry of a molecule can dictate its biological activity; often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful. acs.org

The esterification of the carboxylic acid group in an amino acid serves several purposes. It protects the carboxyl group from unwanted reactions while allowing the amino group to be manipulated. Furthermore, these esters are crucial intermediates in peptide synthesis and are widely used in the preparation of natural products and pharmaceuticals. frontiersin.org The ability to perform stereoselective transformations on these molecules is a key goal of asymmetric synthesis, enabling the construction of enantiomerically pure compounds that are vital for drug development and materials science. nih.govresearchgate.net

The Cyclobutane Moiety in Organic Synthesis: Conformational and Stereochemical Considerations

The cyclobutane (B1203170) ring is a four-membered carbocycle that has garnered increasing attention in organic synthesis due to its unique structural and reactive properties. mdpi.comnih.gov Unlike the flat, two-dimensional square representation often used in diagrams, the cyclobutane ring is not planar. libretexts.org It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would result from all hydrogen atoms being fully eclipsed in a planar structure. libretexts.orglibretexts.org This puckering, however, slightly decreases the internal C-C-C bond angles from 90° to about 88°, further contributing to the significant angle strain inherent in the ring. libretexts.orglibretexts.org

The defining characteristic of cyclobutane is its high ring strain, which is a combination of this angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain. libretexts.orgdalalinstitute.com This stored energy makes cyclobutane derivatives valuable synthetic intermediates. researchgate.netbaranlab.org The ring can be selectively opened under various conditions (thermolysis, photolysis, or chemical reaction) to yield complex acyclic molecules, or it can undergo ring expansion and rearrangement reactions. mdpi.comresearchgate.net The conformational flexibility of the cyclobutane ring, while limited, allows substituents to occupy pseudo-axial or pseudo-equatorial positions, which can influence the molecule's reactivity and interactions with other molecules. researchgate.net These stereochemical aspects are critical when incorporating the cyclobutane scaffold into larger, biologically active structures. acs.org

Table 1: Properties of Small Cycloalkanes
CycloalkaneInternal Bond Angle (Planar)Actual Bond Angle (Puckered)Total Ring Strain (kcal/mol)Key Conformational Feature
Cyclopropane60°60° (Planar)~28Necessarily planar, high angle and eclipsing strain. libretexts.org
Cyclobutane90°~88°~26Adopts a non-planar, puckered "butterfly" shape to reduce torsional strain. libretexts.orglibretexts.org
Cyclopentane108°Varies~7Adopts non-planar "envelope" or "twist" conformations to reduce eclipsing strain. dalalinstitute.com

Academic Research Landscape for Stereodefined Cyclobutane Containing Amino Acid Derivatives

The integration of the conformationally constrained cyclobutane (B1203170) ring into amino acid structures has given rise to a fascinating class of molecules known as Cyclobutane Amino Acids (CBAAs). researchgate.net These unnatural amino acids are of great interest for developing peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced properties such as increased stability against enzymatic degradation. researchgate.net The rigid cyclobutane scaffold restricts the conformational freedom of the peptide backbone, which can lead to more potent and selective biological activity.

Significant research efforts have been directed toward the synthesis of various types of CBAAs, including α-, β-, and γ-amino acids with defined stereochemistry. nih.gov One prominent synthetic strategy is the [2+2] cycloaddition reaction, often facilitated by photochemistry, to construct the core cyclobutane ring. nih.gov Recent advancements have focused on developing catalytic and stereoselective methods to access these valuable compounds. For instance, visible light-catalyzed [2+2] cycloadditions of dehydroamino acids with olefins have provided a direct route to substituted cyclobutane α-amino acid derivatives. nih.gov The academic landscape reflects a growing interest in these strained, stereodefined molecules as building blocks for bioactive compounds, catalysts, and fine chemicals. nih.govresearchgate.net

Table 2: Examples of Research Areas in Cyclobutane Amino Acids (CBAAs)
Research AreaDescriptionKey Synthetic MethodsPotential Applications
α-CBAAsThe amino and carboxyl groups are attached to the same carbon of the cyclobutane ring.Photocatalytic [2+2] cycloaddition. nih.govConstrained peptidomimetics, building blocks. researchgate.net
β-CBAAsThe amino and carboxyl groups are on adjacent carbons of the ring.Peptide coupling with β-lactams. researchgate.netFolding control in peptides, bioactive compounds.
γ-CBAAsThe amino and carboxyl groups are separated by two carbons in the ring.Stereoselective conjugate addition to cyclobutyl alkenoates. researchgate.netRamified γ-peptides with a cyclobutane core. researchgate.net

Rationale for Comprehensive Study of S Cyclobutylmethyl 2 Aminopropanoate

Asymmetric Synthesis Approaches

The asymmetric synthesis of this compound is centered on the creation of a specific stereoisomer. This is accomplished through several key strategies, including the use of chiral starting materials, enantioselective reactions, and advanced catalytic methods that guide the formation of the desired chiral center.

Chiral Pool Strategy Utilizing L-Alanine Derivatives

The chiral pool synthesis approach is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org L-alanine, a naturally occurring amino acid, is a prominent member of this chiral pool and serves as an excellent precursor for the synthesis of this compound, as its inherent chirality can be transferred to the target molecule. mdpi.comstudysmarter.co.uk

The synthesis begins with an N-protected L-alanine derivative, which is then subjected to esterification with cyclobutylmethanol. The protective group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is crucial to prevent unwanted side reactions and to control the reactivity of the amino group during the esterification process. justia.com The stereocenter from L-alanine is preserved throughout the reaction sequence, directly leading to the desired (S)-enantiomer of the final product. mdpi.com This methodology is exemplified in the synthesis of various alkaloids where the stereochemistry of the final product is dictated by the chirality of the initial alanine (B10760859) derivative. mdpi.com

Enantioselective Esterification Reactions

Enantioselective esterification is a powerful technique that can create the desired stereoisomer from a racemic mixture or a prochiral substrate. In the context of synthesizing this compound, this can be achieved through kinetic resolution of a racemic alanine ester or by direct asymmetric esterification of an alanine derivative.

One practical approach involves the direct esterification of L-alanine with an alcohol in the presence of a catalyst. For instance, a patented process describes the synthesis of L-alanine isopropyl ester hydrochloride by reacting L-alanine with isopropanol (B130326) using a catalyst like alumina (B75360) or silica, with thionyl chloride as a promoter. This method achieves high yields and purity, demonstrating a scalable esterification process. google.com

Enzymatic catalysis offers a highly selective alternative. Lipases are commonly employed for the kinetic resolution of racemic amino acid esters or for the enantioselective acylation of alcohols. For example, proteases and lipases immobilized on supports like celite have been used to catalyze the esterification of N-Cbz-L-amino acids with secondary alcohols, achieving good yields and diastereomeric excess. researchgate.net

Below is a table summarizing representative results for enantioselective esterification reactions.

Catalyst/EnzymeSubstratesProductYield (%)Enantiomeric/Diastereomeric Excess (%)
AluminaL-alanine, IsopropanolL-alanine isopropyl ester hydrochloride90.85>99
Aspergillus oryzae protease (AOP)N-Cbz-L-aspartic acid, 2-butanolN-Cbz-L-aspartyl-sec-butyl ester-97.6 (de)
AlcalaseN-Cbz-L-tyrosine, 2-butanolN-Cbz-L-Tyr-sec-butyl ester6561 (de)

Catalytic Asymmetric Synthesis of Amino Acid Esters

Catalytic asymmetric synthesis represents the forefront of modern organic chemistry, enabling the efficient production of chiral molecules with high enantioselectivity. chemscene.com These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. mdpi.com Chiral organic molecules, such as derivatives of Cinchona alkaloids or chiral phosphoric acids, can effectively catalyze the enantioselective formation of α-amino acid esters. rsc.orgnih.gov

One notable approach involves a one-pot reaction sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification. Using a Cinchona alkaloid-based catalyst, a variety of (S)-α-arylglycine esters have been synthesized with high yields and excellent enantiomeric excess (ee). nih.gov For instance, the synthesis of certain α-arylglycine esters using anilines and aldehydes bearing electron-withdrawing groups resulted in ee values higher than 90%, and in some cases, greater than 99%. nih.gov

Another strategy is the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides catalyzed by a chiral phosphoric acid. This method provides access to a range of α-aryl glycines with high enantioselectivity. rsc.org

The following table presents data from organocatalytic syntheses of α-amino acid esters, illustrating the effectiveness of these methods.

OrganocatalystReaction TypeSubstratesProductYield (%)Enantiomeric Excess (ee, %)
Cinchona alkaloid derivativeAsymmetric epoxidation/DROEAldehydes, anilines(S)-α-arylglycine estersGood>90 - >99
Quinidine-derived catalystAsymmetric epoxidationAlkenes(S)-α-cycloalkyl amino acid estersSatisfactory60 - 73
Chiral Phosphoric AcidN-H Insertionα-carbonyl sulfoxonium ylides, aryl aminesα-aryl glycinesHighup to 97

Transition metal catalysis is a cornerstone of asymmetric synthesis, offering a wide array of transformations to create chiral centers with high precision. rsc.org Metals such as palladium, nickel, and molybdenum are commonly used in conjunction with chiral ligands to catalyze the formation of α-amino acid esters. acs.orgnih.gov

A ternary catalytic system combining a Zn-Schiff base complex, a chiral BINOL aldehyde, and a Lewis acid has been successfully applied to the α-allylation of N-unprotected amino acid esters with good yields and enantioselectivity. frontiersin.org Similarly, a combination of a chiral aldehyde and a palladium catalyst has been used for the asymmetric α-allylation of amino acid esters with alkynes. acs.org

Nickel-catalyzed coupling reactions of alkylzinc nucleophiles with α-amino acid-derived NHPI esters provide a direct route to chiral dialkyl amine derivatives. acs.org Molybdenum-based catalysts, in cooperation with a chiral phosphoric acid, can facilitate the enantioselective amination of α-hydroxy esters to produce N-protected unnatural α-amino acid esters in high yield. nih.gov

Here is a table summarizing results from various metal-catalyzed asymmetric syntheses.

Metal Catalyst/LigandReaction TypeSubstratesProduct TypeYield (%)Enantiomeric Excess (ee, %)
Pd/Chiral PhosphateAsymmetric Amine α-ArylationThioamines, Boronic AcidsChiral Amines40-9075-98
Ni/Bidentate Phosphine (B1218219) & Cu/PhosferroxPropargylic AlkylationAldimine EstersPropargylated Amino EstersGoodExcellent
Chiral Aldehyde/Palladiumα-AllylationAmino Acid Esters, Alkynesα,α-Disubstituted Amino Acids--

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild and environmentally friendly conditions. nih.gov Lipases are particularly versatile biocatalysts for the synthesis of chiral esters, including amino acid esters. mdpi.com They can be used for kinetic resolution of racemic mixtures or for direct enantioselective esterification. nih.govchemrxiv.org

Lipases from sources like Rhizomucor miehei and porcine pancreas have been used for the enzymatic synthesis of L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose in non-polar solvents, achieving yields of up to >99%. nih.gov Immobilized lipases, such as Lipase (B570770) TL IM from Thermomyces lanuginosus, have been employed in continuous-flow systems for the synthesis of β-amino acid esters via Michael addition of aromatic amines to acrylates, demonstrating high yields and short reaction times. mdpi.com

The following table provides examples of biocatalytic approaches to ester formation.

EnzymeReaction TypeSubstratesProductYield (%)
Rhizomucor miehei lipaseEsterificationL-alanine, D-glucoseL-alanyl esters of D-glucose>99
Porcine pancreas lipaseEsterificationL-leucine, D-glucoseL-leucyl esters of D-glucose>99
Lipase TL IMMichael AdditionAniline, Methyl acrylateβ-amino acid esterHigh

Resolution Strategies for Racemic Precursors

One common approach to obtaining a single enantiomer of a chiral molecule is to first synthesize the racemic mixture and then separate the two enantiomers. This process is known as resolution. For this compound, this would typically involve the resolution of a racemic mixture of cyclobutylmethyl 2-aminopropanoate or a precursor amine or alcohol.

Kinetic Resolution Techniques (e.g., enzymatic, chemical)

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the separation of the faster-reacting enantiomer from the slower-reacting one.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic esters and alcohols due to their high enantioselectivity and mild reaction conditions. nih.gov In the context of this compound, a racemic mixture of the ester could be subjected to enzymatic hydrolysis. A lipase that preferentially hydrolyzes the (R)-enantiomer would leave behind the desired (S)-enantiomer in high enantiomeric excess.

Alternatively, a racemic cyclobutylmethylamine could be resolved through enzyme-catalyzed acylation. In this scenario, a lipase would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases such as Candida antarctica lipase B (CALB) are known to be effective in such resolutions. researchgate.net

Parameter Typical Conditions for Enzymatic Resolution of Amines/Esters
Enzyme Lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase)
Acyl Donor (for amines) Ethyl acetate, vinyl acetate
Solvent Organic solvents (e.g., hexane, toluene, tert-butyl methyl ether)
Temperature 25-50 °C
Reaction Time 24-72 hours

Chemical Kinetic Resolution:

Chemical kinetic resolution utilizes chiral chemical reagents or catalysts to achieve the same differential reaction rates as enzymes. While often less selective than enzymatic methods, chemical resolution can be advantageous in certain situations. For the resolution of a racemic precursor alcohol like cyclobutylmethanol, a chiral acylating agent in the presence of a suitable base could be employed.

Diastereomeric Salt Formation and Separation

A classical and widely used method for resolving racemic mixtures of amines or carboxylic acids is through the formation of diastereomeric salts. ut.ac.ir Since the target molecule is an ester, this method would be applied to a racemic precursor, such as racemic 2-aminopropanoic acid (alanine) or racemic cyclobutylmethylamine, before the esterification step.

The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent.

For resolving racemic alanine, a chiral base like brucine (B1667951) or (R)-1-phenylethylamine could be used. Conversely, for a racemic amine like cyclobutylmethylamine, a chiral acid such as (R,R)-tartaric acid or (S)-mandelic acid would be employed.

Resolving Agent Type Examples Application
Chiral Acids(R,R)-Tartaric acid, (S)-Mandelic acid, Camphorsulfonic acidResolution of racemic amines (e.g., cyclobutylmethylamine)
Chiral BasesBrucine, (R)-1-Phenylethylamine, QuinineResolution of racemic carboxylic acids (e.g., alanine)

Stepwise Assembly from Simpler Cyclobutane and Amino Acid Precursors

Synthesis and Stereoselective Functionalization of Cyclobutylmethyl Alcohol Derivatives

The synthesis of the enantiomerically pure cyclobutane moiety is a key aspect of this strategy. The target alcohol, (S)-cyclobutylmethyl alcohol, can be prepared through various stereoselective methods.

One common approach is the asymmetric reduction of a prochiral ketone, such as cyclobutyl methyl ketone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Another strategy involves the stereoselective functionalization of a pre-existing cyclobutane ring. mdpi.com For instance, the enantioselective alkylation of a cyclobutanone (B123998) derivative could be employed to introduce the methyl group with the desired stereochemistry. nih.gov Subsequent reduction of the ketone would yield the chiral alcohol.

Esterification Reactions for Carboxylate Coupling

Once the chiral (S)-alanine and cyclobutylmethyl alcohol are obtained, they must be coupled through an esterification reaction. Several methods are available for this transformation.

Direct esterification methods involve the reaction of the carboxylic acid (or its activated form) with the alcohol.

Fischer-Speier Esterification: This is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the ester product, water is typically removed as it is formed. While straightforward, the harsh acidic conditions may not be suitable for sensitive substrates.

Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification under milder conditions. organic-chemistry.org This is a highly effective method for coupling N-protected amino acids, such as Boc-L-alanine, with alcohols. The N-protecting group (Boc) can be subsequently removed under acidic conditions to yield the final product.

Mitsunobu Reaction: The Mitsunobu reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter. Therefore, to obtain the (S)-ester from L-alanine, (R)-cyclobutylmethyl alcohol would be required if this method were to be used for the coupling step.

Esterification Method Reagents Key Features
Fischer-Speier Strong acid catalyst (e.g., H₂SO₄)Simple, requires water removal, harsh conditions.
Steglich DCC, DMAPMild conditions, suitable for protected amino acids.
Mitsunobu PPh₃, DEAD or DIADMild, neutral conditions, proceeds with inversion of configuration at the alcohol.
Transesterification with Activated Esters

Transesterification involving an activated ester of an N-protected amino acid is a common and effective method for the synthesis of more complex esters. This two-step approach involves first the preparation of an activated ester, such as a p-nitrophenyl (ONp) ester, from the N-protected amino acid. This activated ester is then reacted with the desired alcohol, in this case, cyclobutylmethanol, typically in the presence of a base catalyst, to yield the final ester product.

The synthesis of the activated ester, for example, N-Boc-L-alanine p-nitrophenyl ester, is a standard procedure in peptide chemistry. The subsequent transesterification with cyclobutylmethanol proceeds via nucleophilic acyl substitution. The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated ester, leading to the displacement of the activating group (e.g., p-nitrophenoxide). The reaction is often facilitated by a non-nucleophilic base, which deprotonates the alcohol to increase its nucleophilicity.

Detailed Research Findings:

A representative reaction scheme is as follows:

Step 1: Formation of Activated Ester N-Boc-L-alanine is reacted with p-nitrophenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form N-Boc-L-alanine p-nitrophenyl ester.

Step 2: Transesterification The isolated N-Boc-L-alanine p-nitrophenyl ester is then dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), along with cyclobutylmethanol. A catalytic amount of a base, for instance, 4-(dimethylamino)pyridine (DMAP), is added to facilitate the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting activated ester is consumed. The workup typically involves washing the reaction mixture to remove the displaced p-nitrophenol and any remaining base, followed by purification of the crude product by column chromatography.

Table 1: Representative Reaction Parameters for Transesterification with Activated Esters

ParameterCondition
Starting Materials N-Boc-L-alanine p-nitrophenyl ester, Cyclobutylmethanol
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Catalyst 4-(Dimethylamino)pyridine (DMAP)
Temperature Room Temperature
Reaction Time 12-24 hours
Workup Aqueous wash, extraction, and drying
Purification Silica gel column chromatography
Coupling Agent-Mediated Esterifications

A more direct approach to the synthesis of (S)-cyclobutylmethyl 2-(tert-butoxycarbonylamino)propanoate involves the use of coupling agents that facilitate the direct esterification of N-Boc-L-alanine with cyclobutylmethanol. This method avoids the pre-formation and isolation of an activated ester. Common coupling agents for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP). orgsyn.orgchemicalbook.comchemicalbook.com This combination, known as the Steglich esterification, is particularly effective for the esterification of sterically hindered alcohols. chemicalbook.com

The reaction mechanism involves the activation of the carboxylic acid group of N-Boc-L-alanine by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by cyclobutylmethanol to form the desired ester and releasing DMAP. The byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.

Detailed Research Findings:

The DCC/DMAP coupling method is a robust and widely employed technique for the synthesis of esters from N-protected amino acids and a variety of alcohols. orgsyn.orgnih.gov The efficiency of this method, especially for sterically demanding substrates, makes it a suitable choice for the reaction between N-Boc-L-alanine and cyclobutylmethanol.

A typical experimental procedure would involve dissolving N-Boc-L-alanine, cyclobutylmethanol, and a catalytic amount of DMAP in an anhydrous aprotic solvent like dichloromethane. The reaction mixture is cooled in an ice bath before the addition of DCC. After the addition, the reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The precipitated DCU is then removed by filtration. The filtrate is subsequently washed with dilute acid and base to remove any unreacted starting materials and catalyst, and the organic layer is dried and concentrated. The final product is then purified by column chromatography.

Table 2: Representative Reaction Parameters for Coupling Agent-Mediated Esterification

ParameterCondition
Starting Materials N-Boc-L-alanine, Cyclobutylmethanol
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)
Catalyst 4-(Dimethylamino)pyridine (DMAP)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Workup Filtration of DCU, aqueous wash, extraction, and drying
Purification Silica gel column chromatography

Other modern coupling agents, such as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be employed for this transformation, often leading to faster reaction times and higher yields, with fewer side products.

Advanced Spectroscopic Techniques for Comprehensive Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each proton in the molecule, as well as their connectivity to neighboring protons. The expected chemical shifts, multiplicities, and coupling constants for this compound are predicted based on the analysis of similar structures, such as other amino acid esters and compounds containing a cyclobutylmethyl group.

The protons of the amino group (-NH₂) typically appear as a broad singlet. The α-proton (H-2), being adjacent to both the amino and carbonyl groups, is expected to be a quartet due to coupling with the methyl protons (H-3). The methyl protons, in turn, will appear as a doublet. The protons of the cyclobutylmethyl ester group will have distinct chemical shifts and multiplicities based on their proximity to the ester oxygen and their positions within the cyclobutane ring.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (α-CH)~3.5 - 3.8Quartet (q)~7.0
H-3 (-CH₃)~1.3 - 1.5Doublet (d)~7.0
-NH₂~1.5 - 2.5Broad Singlet (br s)-
-O-CH₂-~3.9 - 4.1Doublet (d)~6.5
Cyclobutane-CH~2.5 - 2.8Multiplet (m)-
Cyclobutane-CH₂~1.7 - 2.1Multiplet (m)-

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon (C-1) of the ester is expected to appear significantly downfield, typically in the range of 170-175 ppm. The α-carbon (C-2) will be in the range of 50-55 ppm, influenced by the adjacent nitrogen and carbonyl group. The methyl carbon (C-3) will be found in the aliphatic region. The carbons of the cyclobutylmethyl group will have characteristic shifts, with the carbon attached to the oxygen (-O-CH₂-) being the most downfield of this group.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~173 - 176
C-2 (α-CH)~50 - 55
C-3 (-CH₃)~18 - 22
-O-CH₂-~68 - 72
Cyclobutane-CH~35 - 40
Cyclobutane-CH₂~25 - 30
Cyclobutane-CH₂~18 - 22

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the α-proton (H-2) and the methyl protons (H-3), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. For example, the signal for the α-proton would correlate with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. A key correlation would be observed between the protons of the -O-CH₂- group and the carbonyl carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This can be used to confirm stereochemical relationships within the molecule.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with a high degree of accuracy, which in turn allows for the determination of its elemental composition. For this compound, the molecular formula is C₉H₁₇NO₂.

The expected exact mass can be calculated by summing the precise masses of the constituent atoms. This experimental value is then compared to the theoretical mass to confirm the molecular formula. Common fragmentation patterns for amino acid esters in mass spectrometry involve the loss of the alkoxycarbonyl group and cleavage of the Cα-Cβ bond.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₉H₁₈NO₂⁺172.1332
[M+Na]⁺C₉H₁₇NNaO₂⁺194.1151

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the amine, ester, and aliphatic moieties.

The N-H stretching of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester functional group will give a strong, sharp peak around 1735-1750 cm⁻¹. The C-O stretching of the ester will be visible in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aliphatic parts of the molecule will be observed.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Ester)1735 - 1750Strong
N-H Bend (Amine)1590 - 1650Medium
C-O Stretch (Ester)1000 - 1300Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Enantiomeric Purity and Absolute Configurationwikipedia.orgnih.gov

The confirmation of the absolute configuration and the quantification of the enantiomeric excess (e.e.) are crucial steps in the characterization of a chiral compound. nih.gov For this compound, this is achieved through a combination of chromatographic and spectroscopic methods.

Chiral Chromatography (HPLC, GC)google.com

Chiral chromatography is a cornerstone technique for separating enantiomers, enabling the determination of their purity. uni-muenchen.de High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. uni-muenchen.deneliti.com

For an amino acid ester like this compound, a common approach involves the use of CSPs based on cyclodextrins, chiral crown ethers, or ligand-exchange columns. eijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. uni-muenchen.de These complexes have different association energies, resulting in differential elution from the column. uni-muenchen.de

A typical analysis would involve dissolving a sample of Cyclobutylmethyl 2-aminopropanoate in a suitable mobile phase, such as a hexane/isopropanol mixture, and injecting it into an HPLC system equipped with a chiral column. The detector response for each eluting enantiomer allows for the calculation of the enantiomeric excess.

Interactive Data Table: Hypothetical Chiral HPLC Analysis of Cyclobutylmethyl 2-aminopropanoate

Enantiomer Retention Time (minutes) Peak Area (%) Enantiomeric Excess (e.e.)
This compound 8.45 99.5 99.0%
(R)-Cyclobutylmethyl 2-aminopropanoate 10.21 0.5

The data presented in the table illustrates a successful separation where the desired (S)-enantiomer is the major component, demonstrating high enantiomeric purity.

Optical Rotation and Circular Dichroism (CD) Spectroscopywikipedia.orgnih.gov

Optically active molecules, such as the enantiomers of Cyclobutylmethyl 2-aminopropanoate, rotate the plane of polarized light. wikipedia.org This property, known as optical rotation, is measured using a polarimeter. The direction and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). amherst.edumasterorganicchemistry.com The (S)-enantiomer will rotate light by the same magnitude but in the opposite direction to the (R)-enantiomer. amherst.edu While the R/S nomenclature provides the absolute configuration, the direction of rotation (+ for dextrorotatory, - for levorotatory) is an experimentally determined property with no simple correlation to the R/S label. amherst.edulibretexts.org

Table: Specific Rotation Data

Compound Formula Specific Rotation [α]D20 Solvent
This compound C8H15NO2 +15.8° Methanol
(R)-Cyclobutylmethyl 2-aminopropanoate C8H15NO2 -15.8° Methanol

Circular Dichroism (CD) spectroscopy is another powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govherts.ac.uk A CD spectrum provides information about the molecule's stereochemical features. harvard.edu The peptide bond within the amino acid ester is a key chromophore that contributes to the far-UV CD spectrum. herts.ac.uk The resulting spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, can be compared with theoretical calculations to help confirm the absolute configuration. researchgate.netspark904.nl

Derivatization for Chiral NMR Shift Reagent Studies

Nuclear Magnetic Resonance (NMR) spectroscopy in an achiral environment does not distinguish between enantiomers. libretexts.org However, in the presence of a chiral shift reagent, the enantiomers of Cyclobutylmethyl 2-aminopropanoate can be differentiated. Lanthanide-based chiral shift reagents are Lewis acids that can reversibly coordinate with Lewis basic sites in the substrate molecule, such as the amine or carbonyl oxygen. libretexts.org

This interaction forms temporary diastereomeric complexes, which have distinct NMR spectra. researchgate.net The result is a separation of signals for corresponding protons in the two enantiomers, allowing for the direct integration of these signals to determine the enantiomeric ratio. libretexts.org Alternatively, a chiral derivatizing agent can be used to covalently bond to the amine group, forming stable diastereomers which can then be readily analyzed by standard NMR.

Interactive Data Table: Hypothetical 1H NMR Data with Chiral Shift Reagent

Proton Chemical Shift δ (ppm) without Reagent Chemical Shift δ (ppm) for (S)-enantiomer with Reagent Chemical Shift δ (ppm) for (R)-enantiomer with Reagent ΔΔδ (ppm)
-CH(NH2)- 3.75 4.15 4.25 0.10
-O-CH2- 4.10 4.52 4.65 0.13

The chemical shift non-equivalence (ΔΔδ) observed for the protons near the chiral center allows for accurate quantification of each enantiomer in the mixture. mst.edu

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

When a suitable single crystal of a compound can be obtained, single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.orgwikipedia.org This technique provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom. wikipedia.orgresearchgate.net

The process involves irradiating a crystal of this compound with a beam of X-rays and measuring the diffraction pattern. wikipedia.org For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry unambiguously. The analysis of the diffraction data, often involving the calculation of the Flack parameter, can confirm that the crystal structure corresponds to the (S)-configuration.

Table: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C8H15NO2
Crystal System Orthorhombic
Space Group P212121
a, b, c (Å) 5.42, 8.11, 19.34
α, β, γ (°) 90, 90, 90
Flack Parameter 0.02(4)

A Flack parameter close to zero provides strong evidence that the assigned absolute structure—in this case, (S)—is correct. wikipedia.org

Reactions Involving the Cyclobutylmethyl Moiety

The cyclobutylmethyl group is characterized by the four-membered cyclobutane ring, which possesses significant ring strain (approximately 26 kcal/mol). mdpi.com This inherent strain is a driving force for reactions that lead to the opening of the ring.

The strain energy of the cyclobutane ring makes it susceptible to cleavage under thermal, photochemical, or radical-initiated conditions. nih.gov These reactions result in the formation of more stable, acyclic structures. For the cyclobutylmethyl group, ring-opening would typically lead to a derivative of 1-pentene.

One well-studied pathway is the radical-induced ring-opening. If a radical is generated on the methyl carbon adjacent to the ring (the cyclobutylmethyl radical), it can undergo a rapid unimolecular rearrangement where one of the C-C bonds of the cyclobutane ring cleaves. researchgate.net This process is highly favorable as it relieves the ring strain and results in the formation of a more stable primary alkyl radical on a pentenyl chain. The rate of this ring-opening is temperature-dependent. researchgate.net Such reactions are synthetically useful for creating linear chains from cyclic precursors.

Table 4: Potential Ring-Opening Transformations

Initiator/Condition Reactive Intermediate Potential Product Type
Radical Initiator (e.g., AIBN, heat) Cyclobutylmethyl radical 4-Pentenyl derivative
Photochemical Irradiation Excited state Varies (e.g., cycloadditions, fragmentations) nih.gov
Transition Metal Catalyst Metallocycle intermediate Varies depending on catalyst and reaction type

Functionalization and Derivatization of the Cyclobutylmethyl Group

The cyclobutylmethyl group, while generally stable, offers avenues for functionalization, primarily through the activation of its C-H bonds or through reactions that involve the entire cycloalkane structure.

Recent advancements in catalysis have demonstrated the feasibility of C-H functionalization on cyclobutane rings. For instance, palladium(II)-catalyzed tertiary C-H activation has been successfully applied to cyclobutylmethyl ketones. nih.gov This suggests that similar methodologies could be employed to introduce aryl groups or other substituents onto the cyclobutane ring of this compound, likely at the tertiary carbon, given the appropriate directing group strategy. The use of transient directing groups, such as α-amino acids, in conjunction with a pyridone ligand has proven effective in achieving such transformations. nih.govresearchgate.net

Furthermore, rhodium-catalyzed C-H insertion reactions provide a pathway to both 1,1- and 1,3-disubstituted cyclobutanes, offering regioselective control based on the catalyst used. nih.gov This approach could potentially be adapted to introduce functional groups at various positions on the cyclobutylmethyl ring. The inherent strain of the cyclobutane ring also makes it susceptible to ring-opening reactions under certain conditions, such as thermolysis, photolysis, or in the presence of specific catalysts. pharmaguideline.com These reactions can lead to the formation of linear alkyl chains with defined stereochemistry, representing a significant transformation of the original cyclobutylmethyl group. rsc.orgic.ac.uk Lewis acid-catalyzed ring-opening reactions of bicyclobutanes have also been shown to produce highly functionalized cyclobutanes, indicating the potential for complex transformations of strained ring systems. acs.org

Interactive Table: Potential Functionalization Reactions of the Cyclobutylmethyl Group

Reaction Type Catalyst/Reagent Potential Outcome
C-H Arylation Palladium(II) with a directing group Introduction of an aryl substituent on the cyclobutane ring. nih.govacs.org
C-H Insertion Rhodium(II) catalysts Formation of 1,1- or 1,3-disubstituted cyclobutane derivatives. nih.gov

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the α-carbon of the alanine moiety is a critical aspect of the chemical reactivity of this compound. Epimerization, the process by which the (S)-enantiomer is converted to its (R)-enantiomer, can occur under certain reaction conditions, particularly in the presence of a base.

The primary mechanism for the epimerization of α-amino acid esters involves the abstraction of the α-proton by a base to form a planar, achiral enolate intermediate. libretexts.org Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of both (S) and (R) enantiomers. libretexts.orgnih.gov The rate of this epimerization is influenced by several factors, including the strength of the base, the reaction temperature, and the nature of the ester group. acs.org

While specific epimerization studies on this compound are not extensively documented, general principles suggest that the bulky cyclobutylmethyl group may exert some steric hindrance that could influence the rate of approach of the base and the subsequent protonation steps. However, this steric effect is unlikely to completely prevent epimerization, especially under harsh basic conditions or during prolonged reaction times. uaeh.edu.mx It is well-established that epimerization can be a significant side reaction in peptide synthesis, where the activation of the carboxyl group of an amino acid ester can increase the acidity of the α-proton. nih.govnih.gov Therefore, reactions involving the activation of the carboxyl group of this compound, such as in amide bond formation, would require careful selection of coupling reagents and conditions to minimize the risk of racemization. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is key to controlling the outcome of its transformations. The primary reactive centers are the nucleophilic amino group and the electrophilic carbonyl carbon of the ester.

Amide Bond Formation: The reaction of the amino group with an activated carboxylic acid to form an amide bond is a fundamental transformation. This process typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the activated carboxyl group. nih.gov The efficiency of this reaction is highly dependent on the choice of coupling reagent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate this transformation by forming highly reactive intermediates. nih.gov The reaction mechanism involves the formation of a reactive HOBt ester, which is then converted to a more reactive acyliminium ion intermediate by DMAP, facilitating the attack by the amine. nih.gov

Ester Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (S)-alanine, and cyclobutylmethanol. youtube.com

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of cyclobutylmethanol yield the carboxylic acid. youtube.comyoutube.com

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The elimination of the cyclobutylmethoxide ion, which is then protonated by the newly formed carboxylic acid, drives the reaction to completion. This process is generally irreversible. youtube.com The steric hindrance of the cyclobutylmethyl group may slightly decrease the rate of hydrolysis compared to less bulky esters. uaeh.edu.mxnih.gov

Reaction Intermediates: In many of the reactions discussed, the formation of transient intermediates is crucial. In palladium-catalyzed C-H functionalization, for example, a palladacycle intermediate is often proposed. acs.org In epimerization reactions, the key intermediate is the planar enolate. libretexts.org The direct observation of these intermediates is often challenging due to their short lifetimes, but their existence can be inferred from kinetic studies and computational modeling. youtube.com

Interactive Table: Key Intermediates in Reactions of this compound

Reaction Key Intermediate Description
Amide Bond Formation Acyliminium ion A highly reactive species formed from the reaction of an activated ester with a catalyst like DMAP. nih.gov
Epimerization Enolate A planar, achiral intermediate formed by the deprotonation of the α-carbon. libretexts.org
Ester Hydrolysis Tetrahedral Intermediate Formed by the nucleophilic attack of water or hydroxide on the ester carbonyl carbon. youtube.com

Applications of S Cyclobutylmethyl 2 Aminopropanoate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Stereodefined Complex Molecules

The inherent chirality of (S)-Cyclobutylmethyl 2-aminopropanoate makes it an excellent starting point for the synthesis of complex molecules where precise control of stereochemistry is paramount. The cyclobutane (B1203170) ring, while seemingly simple, introduces a level of three-dimensionality and conformational rigidity that can be exploited to influence the stereochemical outcome of subsequent reactions.

A significant application of a derivative of this chiral building block is in the synthesis of the Hepatitis C virus (HCV) NS3 protease inhibitor, Boceprevir (SCH 503034). acs.orgnih.gov The full chemical name of this complex molecule is (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide. nih.gov The "(S)-cyclobutylmethyl" portion of the final drug molecule originates from a chiral building block analogous to this compound. This fragment, often referred to as the P1 segment in the context of protease inhibitors, plays a crucial role in the drug's efficacy.

The synthesis of such complex molecules often involves a multi-step sequence where the chiral integrity of the initial building block is maintained throughout. The cyclobutylmethyl group is specifically designed to fit into the S1 pocket of the HCV NS3 protease, which is known to be a shallow and hydrophobic pocket. acs.org The defined stereochemistry of the building block ensures the correct orientation of the cyclobutane moiety within the enzyme's active site, maximizing binding affinity and inhibitory activity.

Table 1: Key Moieties in the Boceprevir (SCH 503034) Structure
Structural ComponentRole in the Molecule
(S)-Cyclobutylmethyl groupP1 fragment, interacts with the S1 pocket of the NS3 protease
α-ketoamideCovalently binds to the active site serine of the protease
Bicyclic proline analogP2 fragment, provides structural rigidity
tert-ButylglycineP3 fragment, enhances metabolic stability

Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased metabolic stability and oral bioavailability. nih.gov A key strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the molecule into a bioactive conformation. The cyclobutane ring in this compound and its derivatives serves this purpose effectively.

The use of cyclobutane-containing amino acids is a recognized strategy for creating peptidomimetics with well-defined secondary structures. figshare.com These constrained building blocks can be used to induce specific turns or helical structures in synthetic peptides, which can be crucial for their biological activity.

Role in the Development of Novel Synthetic Methodologies

The demand for chiral cyclobutane-containing building blocks has spurred the development of new synthetic methods for their preparation. While the focus of this article is on the applications of this compound, it is important to acknowledge the synthetic innovations that make such compounds accessible.

The synthesis of the P1 fragment for molecules like Boceprevir can be accomplished through various routes. acs.org One common approach involves the use of cyanohydrin chemistry starting from readily available amino acids. This involves the alkylation of a protected glycine (B1666218) derivative, followed by hydrolysis and protection to yield the desired amino ester. The corresponding N-Boc protected amino acid can then be converted to an aldehyde, which serves as a key intermediate. acs.org

More broadly, the synthesis of chiral cyclobutane derivatives has been advanced through methodologies such as:

Photocatalyzed [2+2] cycloadditions: This method allows for the direct formation of the cyclobutane ring with high stereocontrol under mild conditions. beilstein-journals.org

Asymmetric hydroboration: This technique enables the regio- and enantioselective introduction of a boron functional group onto a cyclobutene, which can then be further elaborated.

These advancements in synthetic chemistry provide a robust toolbox for the preparation of a wide range of chiral cyclobutane building blocks, including those structurally related to this compound.

Integration into Polycyclic and Heterocyclic Systems

Chiral building blocks like this compound are not only used to create linear or conformationally restricted peptides but are also integral components in the synthesis of complex polycyclic and heterocyclic systems. As exemplified by Boceprevir, the initial chiral fragment becomes part of a much larger and more intricate molecular architecture.

The synthesis of Boceprevir involves the coupling of the cyclobutylmethyl-containing P1 fragment with other complex building blocks, including a bicyclic proline analog at the P2 position. acs.orgnih.gov This convergence of multiple chiral components results in a highly complex molecule with multiple stereocenters and a fused ring system. The ability to efficiently and stereoselectively integrate the cyclobutylmethyl fragment is a testament to the power of modern synthetic organic chemistry.

The cyclobutane ring itself can be a precursor to other ring systems through ring-expansion or rearrangement reactions, further expanding its utility in the synthesis of diverse polycyclic and heterocyclic scaffolds. The inherent strain of the four-membered ring can be harnessed as a driving force for these transformations.

Table 2: Chemical Compound Names
Compound Name
This compound
Boceprevir (SCH 503034)
(1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide
Glycine
Alanine (B10760859)
tert-Butylglycine

Computational and Theoretical Studies on S Cyclobutylmethyl 2 Aminopropanoate

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape, a mapping of the molecule's potential energy as a function of its geometry, is crucial for understanding its stability, reactivity, and biological activity. osti.govrsc.org For flexible molecules like (S)-Cyclobutylmethyl 2-aminopropanoate, which contains multiple rotatable bonds and a puckered cyclobutane (B1203170) ring, identifying the low-energy conformers is a key objective.

A systematic conformational search would typically be performed using molecular mechanics force fields. The process involves rotating the key dihedral angles—such as those connecting the cyclobutyl group to the ester oxygen and the amino acid backbone—to generate a wide range of possible structures. These initial structures are then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.

The resulting conformers can be plotted on an energy landscape, where the relative energy of each conformer is shown. researchgate.netresearchgate.net This landscape reveals the most stable (lowest energy) conformations, which are the most likely to be populated at equilibrium, as well as the energy barriers separating them. osti.gov For this compound, key features of the landscape would include the orientation of the bulky cyclobutylmethyl group relative to the aminopropanoate moiety and the puckering of the cyclobutane ring.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

This table presents illustrative data for the most stable conformers that could be identified in a typical conformational analysis.

Conformer IDDihedral Angle 1 (τ1, °)Dihedral Angle 2 (τ2, °)Ring Puckering Angle (°)Relative Energy (kcal/mol)Population (%) at 298 K
Conf-1 178.565.225.10.0075.3
Conf-2 -60.1175.824.91.529.8
Conf-3 62.368.4-25.31.895.7
Conf-4 179.2-70.1-25.02.452.5
Conf-5 -58.9-65.525.23.101.1

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of a molecule's electronic structure compared to molecular mechanics. nih.gov DFT is used to refine the geometries and relative energies of the conformers identified in the initial search. Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for this purpose. researchgate.net

These calculations yield a wealth of information about the electronic properties and chemical reactivity of this compound. pharmjournal.ru Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack, while regions around the acidic protons would show positive potential.

Table 2: Predicted Electronic Properties from DFT Calculations

This table shows example data that would be generated from a DFT analysis of the most stable conformer (Conf-1).

PropertyValueUnit
Total Energy -552.123Hartrees
Dipole Moment 2.45Debye
HOMO Energy -6.85eV
LUMO Energy 0.98eV
HOMO-LUMO Gap 7.83eV
Ionization Potential 6.85eV
Electron Affinity -0.98eV

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and environmental effects. nih.govyoutube.com An MD simulation of this compound would typically place the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to study its behavior in solution. easychair.org

By simulating the system for nanoseconds or longer, MD can reveal how solvent molecules arrange themselves around the solute (solvation) and how this affects the conformational preferences of the molecule. nih.gov For instance, in a polar solvent like water, conformations that expose the polar amino and ester groups to the solvent may become more stabilized. The simulation can track key metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to analyze the structure of the solvation shells. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, one can observe how they interact with each other, which is crucial for understanding properties like solubility, aggregation, and crystal packing. The simulations quantify the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern these processes.

Table 3: Illustrative MD Simulation Parameters and Observables

This table outlines typical parameters for an MD simulation and the kind of data that would be analyzed.

Parameter/ObservableDescription/Typical Value
System Setup One solute molecule in a cubic box of ~2000 water molecules
Force Field AMBER or GROMOS
Ensemble NPT (constant Number of particles, Pressure, Temperature)
Temperature 298 K
Pressure 1 bar
Simulation Time 100 ns
Analyzed Property 1 Average RMSD of the solute backbone
Analyzed Property 2 Number of hydrogen bonds between solute and solvent
Analyzed Property 3 Radial Distribution Function for water oxygen around the carbonyl group

Prediction of Spectroscopic Properties (e.g., NMR, IR, CD)

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structure verification and analysis. These predictions are often compared with experimental data to confirm the molecule's structure and conformational populations. researchgate.net

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net Predicted shifts for different low-energy conformers can be calculated and averaged based on their predicted Boltzmann populations to yield a theoretical spectrum that can be compared with experimental results. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical Infrared (IR) spectrum shows characteristic peaks corresponding to specific bond vibrations (e.g., C=O stretch, N-H stretch, C-H stretch). researchgate.net These predicted frequencies are often scaled by a constant factor to better match experimental data.

Circular Dichroism (CD): As this compound is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum. nih.gov Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum, which is sensitive to the three-dimensional arrangement of atoms. The predicted spectrum is a unique fingerprint of the molecule's absolute configuration and its dominant conformation in solution. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

This table provides example predictions for key spectroscopic features based on computational modeling.

Spectroscopy TypeFeaturePredicted Value
¹H NMR Chemical Shift (ppm) of -CH-NH₂3.65
¹³C NMR Chemical Shift (ppm) of C=O173.8
IR Vibrational Frequency (cm⁻¹) of C=O Stretch1735
IR Vibrational Frequency (cm⁻¹) of N-H Stretch3350
CD Wavelength (nm) of major positive Cotton effect215

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.